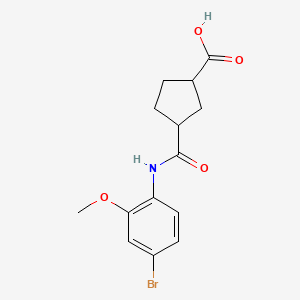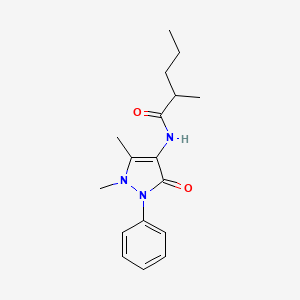
3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 4-bromo-2-methoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Carbamoylation: The attachment of a carbamoyl group to the brominated phenyl ring.
Cyclopentanecarboxylation: The formation of the cyclopentane ring with a carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halides (e.g., NaBr) or nucleophiles (e.g., NH3) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((4-Chloro-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid
- 3-((4-Fluoro-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid
- 3-((4-Iodo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid
Uniqueness
3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties compared to its chloro, fluoro, or iodo analogs.
Eigenschaften
IUPAC Name |
3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-20-12-7-10(15)4-5-11(12)16-13(17)8-2-3-9(6-8)14(18)19/h4-5,7-9H,2-3,6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJJTEVUCXXKDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)C2CCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B603494.png)
![ethyl 4-methyl-2-{[(9H-purin-6-ylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B603498.png)
![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2E)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B603499.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B603503.png)
![2-[(4-Bromo-1-naphthyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B603505.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B603506.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B603508.png)
![6-chloro-5-({[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B603509.png)
![4-{5-[(2-carboxyethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603510.png)
![4-[5-(2-propynylsulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603511.png)
![4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B603513.png)
